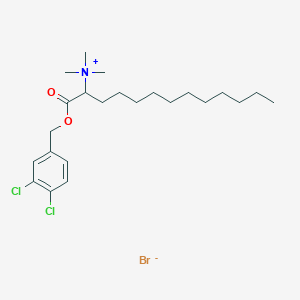

1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bromure de 1-((3,4-dichlorobenzyl)oxy)-N,N,N-triméthyl-1-oxo-2-tridécanaminium est un composé d'ammonium quaternaire. Il est connu pour ses propriétés antimicrobiennes et est utilisé dans diverses applications, notamment les produits pharmaceutiques, les désinfectants et les conservateurs.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du bromure de 1-((3,4-dichlorobenzyl)oxy)-N,N,N-triméthyl-1-oxo-2-tridécanaminium implique généralement la réaction du bromure de 3,4-dichlorobenzyl avec le bromure de N,N,N-triméthyl-1-oxo-2-tridécanaminium dans des conditions contrôlées. La réaction est effectuée dans un solvant organique, tel que le dichlorométhane, à une plage de température de 25 à 30 °C. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé souhaité à une pureté élevée .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité et minimiser les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de 1-((3,4-dichlorobenzyl)oxy)-N,N,N-triméthyl-1-oxo-2-tridécanaminium subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé en utilisant de puissants agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution: Le composé peut subir des réactions de substitution nucléophile, où l'ion bromure est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation: Permanganate de potassium en milieu acide à température ambiante.

Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre à basses températures.

Substitution: Hydroxyde de sodium en milieu aqueux à des températures élevées.

Principaux produits formés

Oxydation: Formation des acides carboxyliques correspondants.

Réduction: Formation des alcools correspondants.

Substitution: Formation de divers composés d'ammonium quaternaire substitués.

Applications de recherche scientifique

Le bromure de 1-((3,4-dichlorobenzyl)oxy)-N,N,N-triméthyl-1-oxo-2-tridécanaminium a une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.

Biologie: Utilisé dans l'étude des interactions des membranes cellulaires et comme outil pour étudier les mécanismes antimicrobiens.

Médecine: Utilisé dans le développement d'agents antimicrobiens et de désinfectants.

Industrie: Appliqué dans la formulation de désinfectants, de conservateurs et d'agents de nettoyage

Mécanisme d'action

L'activité antimicrobienne du bromure de 1-((3,4-dichlorobenzyl)oxy)-N,N,N-triméthyl-1-oxo-2-tridécanaminium est principalement due à sa capacité à perturber la membrane cellulaire des micro-organismes. Le composé interagit avec la bicouche lipidique, conduisant à une perméabilité accrue et à une lyse cellulaire finale. Les cibles moléculaires comprennent les protéines membranaires et les phospholipides, qui sont essentiels au maintien de l'intégrité cellulaire .

Applications De Recherche Scientifique

1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of cell membrane interactions and as a tool for investigating antimicrobial mechanisms.

Medicine: Utilized in the development of antimicrobial agents and disinfectants.

Industry: Applied in the formulation of disinfectants, preservatives, and cleaning agents

Mécanisme D'action

The antimicrobial activity of 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity .

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorure de benzalkonium

- Chlorure de cétylpyridinium

- Bromure de dodécyltriméthylammonium

Unicité

Comparé à des composés similaires, le bromure de 1-((3,4-dichlorobenzyl)oxy)-N,N,N-triméthyl-1-oxo-2-tridécanaminium présente une efficacité antimicrobienne plus élevée et un spectre d'activité plus large. Sa structure unique permet des interactions plus fortes avec les membranes cellulaires microbiennes, ce qui en fait un désinfectant et un conservateur plus puissants .

Propriétés

Numéro CAS |

882864-90-6 |

|---|---|

Formule moléculaire |

C23H38BrCl2NO2 |

Poids moléculaire |

511.4 g/mol |

Nom IUPAC |

[1-[(3,4-dichlorophenyl)methoxy]-1-oxotridecan-2-yl]-trimethylazanium;bromide |

InChI |

InChI=1S/C23H38Cl2NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-22(26(2,3)4)23(27)28-18-19-15-16-20(24)21(25)17-19;/h15-17,22H,5-14,18H2,1-4H3;1H/q+1;/p-1 |

Clé InChI |

VEJGHMFLCMRKSN-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCC(C(=O)OCC1=CC(=C(C=C1)Cl)Cl)[N+](C)(C)C.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)

![[3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B11948834.png)